N-(3-aminopropyl)-N-ethylcyclohexanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N'-cyclohexyl-N'-ethylpropane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2/c1-2-13(10-6-9-12)11-7-4-3-5-8-11/h11H,2-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCBRUHKFZSXKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCN)C1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901272605 | |
| Record name | N1-Cyclohexyl-N1-ethyl-1,3-propanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901272605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91336-68-4 | |
| Record name | N1-Cyclohexyl-N1-ethyl-1,3-propanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91336-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N1-Cyclohexyl-N1-ethyl-1,3-propanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901272605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Reaction Pathways
Comprehensive Analysis of Synthetic Routes to N-(3-aminopropyl)-N-ethylcyclohexanamine
The creation of this compound involves the formation of new carbon-nitrogen bonds and the modification of functional groups. The selection of a particular synthetic route often depends on the availability of starting materials, desired yield, and reaction conditions.
Catalytic hydrogenation is a key method for the synthesis of amines, particularly through the reduction of nitriles. bme.hu For this compound, a plausible precursor is N-ethyl-N-(3-cyanopropyl)cyclohexanamine. The hydrogenation of this nitrile would yield the desired primary amine.
A common catalyst for this transformation is Raney nickel. nih.govresearchgate.net This nickel-aluminum alloy is activated by treatment with sodium hydroxide (B78521) to create a high-surface-area catalyst effective for hydrogenations. orgsyn.org The reaction is typically carried out under hydrogen pressure in a suitable solvent, such as methanol (B129727) containing ammonia (B1221849), to afford the target amine in high purity and yield. nih.gov The presence of ammonia helps to suppress the formation of secondary and tertiary amine byproducts. mdpi.com Other transition metal catalysts, such as those based on ruthenium, palladium, or cobalt, can also be employed for nitrile hydrogenation. bme.huresearchgate.netrsc.org The choice of catalyst and reaction conditions can significantly influence the selectivity towards the primary amine. bme.hu
Table 1: Comparison of Catalysts for Nitrile Hydrogenation
| Catalyst | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Raney Nickel | H2 (50 psi), 7N NH3 in MeOH nih.gov | High activity, cost-effective researchgate.net | Pyrophoric, potential for over-alkylation without additives orgsyn.orggoogle.com |
| Palladium/Carbon | H2, various solvents rsc.org | Good selectivity, active under mild conditions bme.hu | Can be sensitive to catalyst poisons |
| Ruthenium/Support | H2, various solvents mdpi.com | High activity for aromatic and aliphatic nitriles | May require higher pressures or temperatures |
Reductive amination is a versatile and widely used method for forming C-N bonds, converting a carbonyl compound and an amine into a more substituted amine. pearson.comlibretexts.org To synthesize this compound, one could envision two primary reductive amination disconnections.
The first approach involves the reaction of N-ethylcyclohexanamine with a suitable three-carbon aldehyde bearing a protected amine, followed by reduction. A second, more direct approach, would be the reaction of cyclohexanone (B45756) with N-ethylpropane-1,3-diamine. chegg.comchegg.com
A key step in reductive amination is the formation of an imine or iminium ion intermediate, which is then reduced to the amine. vaia.comrsc.org Mild reducing agents are often preferred to avoid the reduction of the starting carbonyl compound. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) is a particularly effective reagent for one-pot reductive aminations because it is less reactive towards ketones and aldehydes but readily reduces the intermediate iminium ion. organic-chemistry.orgsciencemadness.org Other reducing agents like sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation can also be employed. youtube.commasterorganicchemistry.com
Table 2: Common Reducing Agents for Reductive Amination
| Reducing Agent | Substrate Compatibility | Typical Conditions | Key Features |
|---|---|---|---|
| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Aldehydes, Ketones | Dichloromethane, Acetic Acid organic-chemistry.orgrsc.org | Mild, selective for iminium ions, one-pot procedure organic-chemistry.orgsciencemadness.org |
| Sodium Cyanoborohydride (NaBH3CN) | Aldehydes, Ketones | Methanol, pH 6-7 youtube.com | Selective for imines over carbonyls, toxic cyanide byproduct masterorganicchemistry.compsu.edu |
| Catalytic Hydrogenation (e.g., H2/Pd/C) | Aldehydes, Ketones | Various solvents, H2 pressure rsc.org | Economical, scalable, can reduce other functional groups mdma.ch |
Direct alkylation of a pre-formed amine is another fundamental strategy. In this context, N-ethylcyclohexanamine could be alkylated with a 3-halopropylamine derivative, where the primary amine is protected to prevent self-alkylation. For instance, reaction with N-(3-bromopropyl)phthalimide followed by deprotection would yield the target diamine.
The synthesis of the precursor, N-ethylcyclohexanamine, can be achieved through reductive amination of cyclohexanone with ethylamine (B1201723). chegg.comchegg.com This reaction can be carried out using various reducing agents, including sodium borohydride (B1222165) or catalytic hydrogenation. rsc.org
The synthesis of this compound is inherently a multi-step process, as the starting materials are not typically single-step precursors. vapourtec.com A common sequence involves the initial formation of a simpler amine, followed by one or more functional group transformations and bond-forming reactions.
For example, a plausible multi-step synthesis could begin with the reductive amination of cyclohexanone with ethylamine to produce N-ethylcyclohexanamine. chegg.comchegg.com This secondary amine could then undergo a Michael addition with acrylonitrile (B1666552) to form N-ethyl-N-(2-cyanoethyl)cyclohexanamine. Subsequent catalytic hydrogenation of the nitrile group would yield the final product, this compound. nih.govresearchgate.net The synthesis of various 1,3-diamines often relies on such multi-step sequences. rsc.orgorganic-chemistry.orgresearchgate.net
Reaction Mechanisms in this compound Synthesis
Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and predicting potential side products.
In catalytic hydrogenation of nitriles , the reaction proceeds through the formation of an imine intermediate. researchgate.net The nitrile adsorbs onto the catalyst surface, where it undergoes sequential addition of hydrogen atoms. The initially formed primary amine can then react with the intermediate imine, leading to the formation of secondary and tertiary amine byproducts. researchgate.net The use of ammonia as a solvent or additive can shift the equilibrium away from these condensation reactions, favoring the desired primary amine. mdpi.com
In reductive amination , the reaction between a carbonyl compound (e.g., cyclohexanone) and an amine first forms a hemiaminal intermediate. vaia.com This intermediate then dehydrates to form an imine (from a primary amine) or an iminium ion (from a secondary amine). rsc.org This iminium ion is the key electrophilic species that is subsequently reduced by a hydride source like NaBH(OAc)3 or NaBH3CN. organic-chemistry.orgyoutube.com The rate of reduction of the iminium ion is significantly faster than the reduction of the starting carbonyl compound, which allows for the successful one-pot synthesis. organic-chemistry.org
Kinetic and Thermodynamic Considerations
The synthesis of this compound via reductive amination is governed by both kinetic and thermodynamic factors that influence the reaction rate and equilibrium position.
Kinetic Considerations: The initial step of imine formation is generally reversible and its rate is pH-dependent. The reaction is typically catalyzed by mild acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. youtube.com However, at very low pH, the amine nucleophile becomes protonated and non-nucleophilic, thus slowing down the reaction. Therefore, maintaining an optimal pH range (typically around 4-6) is critical for achieving a reasonable reaction rate. The subsequent reduction of the iminium ion is generally a fast and irreversible step. The choice of reducing agent also plays a kinetic role; for instance, sodium cyanoborohydride is known to selectively reduce the iminium ion much faster than the starting carbonyl compound. masterorganicchemistry.com
Purification and Isolation Techniques for this compound
The purification of this compound from the reaction mixture is essential to obtain a product of high purity. The choice of purification method depends on the physical properties of the compound and the nature of the impurities.
Chromatographic Separations
Column chromatography is a powerful technique for the purification of amines. youtube.com Given the basic nature of this compound, several chromatographic strategies can be employed.
Normal-Phase Chromatography: Standard silica (B1680970) gel can be used as the stationary phase. However, due to the acidic nature of silica, tailing of basic compounds is a common issue. To mitigate this, a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, is often added to the eluent. biotage.com A typical eluent system would be a gradient of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) or dichloromethane/methanol.
Reversed-Phase Chromatography: Reversed-phase chromatography on a C18-functionalized silica gel is another effective method, particularly for polar and ionizable compounds. biotage.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. To improve peak shape and retention of the basic amine, the pH of the mobile phase can be adjusted to be in the alkaline range, or a buffer such as ammonium (B1175870) acetate can be used. biotage.com
Ion-Exchange Chromatography: This technique separates molecules based on their charge and can be highly effective for purifying amines. nih.gov A cation-exchange resin would retain the protonated diamine, allowing neutral and anionic impurities to be washed away. The desired compound is then eluted by changing the pH or increasing the ionic strength of the eluent.
Table 1: Representative Chromatographic Conditions for Amine Purification
| Technique | Stationary Phase | Typical Mobile Phase | Key Considerations |
|---|---|---|---|
| Normal-Phase | Silica Gel | Hexane/Ethyl Acetate with 0.1-1% Triethylamine | Addition of a basic modifier is crucial to prevent peak tailing. |
| Reversed-Phase | C18-Silica | Acetonitrile/Water with 0.1% Formic Acid or Ammonium Hydroxide | pH adjustment is important for controlling retention and peak shape. biotage.com |
Recrystallization and Distillation Methodologies
Recrystallization: If this compound is a solid at room temperature or can be converted into a stable crystalline salt, recrystallization can be an effective purification method. illinois.edu The principle relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. A suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. wisc.edu For amines, it is often advantageous to form a salt, such as a hydrochloride or acetate, which may have better crystallization properties than the free base. google.comresearchgate.net The crude product is dissolved in a minimal amount of the hot solvent, and upon slow cooling, the purified compound crystallizes out, leaving the impurities in the solution. wisc.edu For colored impurities, activated charcoal can be used to decolorize the solution before crystallization. researchgate.net
Distillation: If this compound is a liquid with a sufficiently high boiling point and is thermally stable, distillation can be used for its purification. edubull.com Given the likely high boiling point of this compound due to its molecular weight and hydrogen bonding capability, vacuum distillation is the preferred method. rochester.edu Distilling under reduced pressure lowers the boiling point, which helps to prevent thermal decomposition that can occur at higher temperatures. chemicalforums.com It is also important to perform the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the amine, which can lead to discoloration and the formation of impurities. chemicalforums.com
Table 2: List of Chemical Compounds
| Compound Name | IUPAC Name | CAS Number |
|---|---|---|
| This compound | N1-cyclohexyl-N1-ethylpropane-1,3-diamine | 91336-68-4 biosynth.com |
| N-ethylcyclohexanamine | N-ethylcyclohexanamine | 5459-93-8 chemsynthesis.com |
| Cyclohexanone | Cyclohexanone | 108-94-1 |
| Ethylamine | Ethanamine | 75-04-7 |
| 3-Chloropropylamine | 3-Chloropropan-1-amine | 6276-54-6 |
| Acrylonitrile | Prop-2-enenitrile | 107-13-1 |
| Sodium cyanoborohydride | Sodium cyanoborohydride | 25895-60-7 |
| Sodium triacetoxyborohydride | Sodium triacetoxyborohydride | 56553-60-7 |
| Triethylamine | N,N-Diethylethanamine | 121-44-8 |
Chemical Transformations and Derivatization of N 3 Aminopropyl N Ethylcyclohexanamine
Functionalization of Amine Moieties
The differential reactivity of the primary and tertiary amines is a key feature in the derivatization of N-(3-aminopropyl)-N-ethylcyclohexanamine.
Acylation: The primary amine of this compound undergoes nucleophilic acylation with acid chlorides or anhydrides to form N-substituted amides. This reaction is typically performed in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct. orgoreview.combyjus.com The tertiary amine does not react under these conditions due to the absence of a replaceable hydrogen atom. orgoreview.comopenstax.orglibretexts.orgyoutube.com This selectivity allows for the specific modification of the primary amino group.
Sulfonylation: In a similar fashion, the primary amine can be selectively sulfonated using sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride) or methanesulfonyl chloride (mesyl chloride). This reaction yields the corresponding sulfonamide, a functional group of significant interest in medicinal chemistry. The tertiary amine remains unreactive.
| Reagent | Product Name |
| Acetyl chloride | N-(3-(N-ethylcyclohexylamino)propyl)acetamide |
| Benzoyl chloride | N-(3-(N-ethylcyclohexylamino)propyl)benzamide |
| p-Toluenesulfonyl chloride | N-(3-(N-ethylcyclohexylamino)propyl)-4-methylbenzenesulfonamide |
| Methanesulfonyl chloride | N-(3-(N-ethylcyclohexylamino)propyl)methanesulfonamide |
Urea Formation: The reaction of the primary amino group with isocyanates provides a direct route to substituted ureas. commonorganicchemistry.comwikipedia.orgrsc.org This addition reaction is generally efficient and does not require a catalyst. The nucleophilic primary amine attacks the electrophilic carbon of the isocyanate. The tertiary amine is unreactive toward isocyanate addition but can act as a catalyst in reactions involving isocyanates and alcohols. wikibooks.orggoogle.comacs.org
Thiourea (B124793) Formation: Analogously, thiourea derivatives can be synthesized by treating this compound with isothiocyanates. acs.orgorganic-chemistry.orgbohrium.comnih.gov The primary amine selectively adds to the carbon-sulfur double bond, yielding N,N'-disubstituted thioureas. This transformation is a common method for introducing the thiourea moiety, which has applications in various fields, including as a precursor for other chemical syntheses. google.com
| Reagent | Product Class | Product Name |
| Phenyl isocyanate | Urea | 1-(3-(N-ethylcyclohexylamino)propyl)-3-phenylurea |
| Methyl isocyanate | Urea | 1-(3-(N-ethylcyclohexylamino)propyl)-3-methylurea |
| Phenyl isothiocyanate | Thiourea | 1-(3-(N-ethylcyclohexylamino)propyl)-3-phenylthiourea |
| Allyl isothiocyanate | Thiourea | 1-allyl-3-(3-(N-ethylcyclohexylamino)propyl)thiourea |
Imine Formation: The primary amine readily condenses with aldehydes and ketones in an acid-catalyzed reaction to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.orgpressbooks.pubyoutube.com This reversible reaction involves the formation of a carbinolamine intermediate, followed by the elimination of a water molecule. libretexts.org The pH of the reaction medium is a critical parameter for optimal imine formation. libretexts.org The tertiary amine does not participate in this reaction. aklectures.com The formation of imines is a versatile method for creating new carbon-nitrogen double bonds and serves as an intermediate step in reactions like reductive amination.
Enamine Formation: Enamines are typically formed from the reaction of secondary amines with carbonyl compounds. libretexts.orgyoutube.comchemistrysteps.com The tertiary amine of this compound cannot form an enamine. While it is theoretically possible to first convert the primary amine into a secondary amine and then react it with a carbonyl to form an enamine, this represents a multi-step synthetic pathway.
| Carbonyl Compound | Product Class | Product Name |
| Benzaldehyde | Imine | (E)-N-benzylidene-3-(N-ethylcyclohexylamino)propan-1-amine |
| Acetone | Imine | N-(3-(N-ethylcyclohexylamino)propyl)propan-2-imine |
| Cyclohexanone (B45756) | Imine | N-(3-(N-ethylcyclohexylamino)propyl)cyclohexan-1-imine |
Cyclohexyl Ring Modifications
The cyclohexyl ring of this compound is a saturated alicyclic system and is therefore less reactive than the amine functionalities. However, modifications can be achieved under specific reaction conditions.
Substitutions: The C-H bonds of the cyclohexane (B81311) ring can undergo substitution reactions, most notably through free-radical pathways. masterorganicchemistry.com For instance, free-radical halogenation with chlorine or bromine in the presence of UV light can introduce halogen atoms onto the ring. ucr.edusavemyexams.com This reaction typically lacks high selectivity and can result in a mixture of mono- and poly-halogenated isomers at various positions on the ring. savemyexams.comvaia.com
Additions: Addition reactions are not generally applicable to the saturated cyclohexyl ring, as it lacks the double or triple bonds that typically undergo such transformations.
The cyclohexane ring exists predominantly in a chair conformation to minimize steric strain. pressbooks.pub The bulky N-(3-aminopropyl)-N-ethyl group is expected to preferentially occupy an equatorial position to reduce unfavorable 1,3-diaxial interactions.
Any substitution reaction on the ring will introduce a new stereocenter, leading to the formation of diastereomers. The stereochemical outcome of such reactions will be influenced by the existing substituent. For example, in a hypothetical E2 elimination reaction on a derivatized cyclohexyl ring, the leaving group and a hydrogen atom must adopt a trans-diaxial arrangement for the reaction to proceed efficiently. libretexts.orgchemistrysteps.comkhanacademy.org The conformational preferences of the substituted cyclohexane would therefore dictate the regioselectivity and stereoselectivity of the elimination.
Exploration of Polyamine Analogs and Extended Structures
The derivatization of this compound opens avenues to a diverse range of polyamine analogs and extended structures with potential applications in supramolecular chemistry, materials science, and medicinal chemistry. The presence of both a primary and a tertiary amine group within the same molecule allows for selective chemical transformations to build oligomers, polymers, macrocycles, and complex heterocyclic systems.
Oligomerization and Polymerization Pathways
The bifunctional nature of this compound, possessing a reactive primary amine and a less reactive tertiary amine, makes it a suitable monomer for step-growth polymerization and oligomerization. The primary amine can readily undergo reactions such as acylation, alkylation, and condensation to form repeating units.
One common approach to forming polyamides involves the reaction of the primary amine group of this compound with dicarboxylic acids or their derivatives (e.g., diacyl chlorides). This reaction would lead to the formation of a polyamide chain where the N-ethylcyclohexanamine moiety is a pendant group attached to the polymer backbone. The general reaction scheme involves the repeated formation of an amide linkage.
Another pathway is through polyurethanes, by reacting the primary amine with diisocyanates. This would result in a polymer with urethane (B1682113) linkages, again with the N-ethylcyclohexanamine group as a side chain. The properties of the resulting polymer, such as solubility, thermal stability, and mechanical strength, would be influenced by the choice of the comonomer (dicarboxylic acid or diisocyanate).
Below is a table summarizing potential polymerization reactions involving this compound.
| Polymer Type | Comonomer | Linkage Formed | Potential Polymer Structure |
| Polyamide | Adipoyl chloride | Amide | -[-CO-(CH₂)₄-CO-NH-(CH₂)₃-N(Ethyl)(Cyclohexyl)-]-n |
| Polyurethane | Hexamethylene diisocyanate | Urethane | -[-CO-NH-(CH₂)₆-NH-CO-NH-(CH₂)₃-N(Ethyl)(Cyclohexyl)-]-n |
| Polyurea | Toluene diisocyanate | Urea | -[-CO-NH-(C₇H₆)-NH-CO-NH-(CH₂)₃-N(Ethyl)(Cyclohexyl)-]-n |
These polymerization strategies allow for the synthesis of functional polymers where the cyclohexylethylamine groups can influence the polymer's physical properties or provide sites for further chemical modification.
Macrocyclic Compound Formation
The synthesis of macrocycles containing polyamine fragments is a significant area of research due to their ability to coordinate with metal ions and anions. mdpi.com this compound can serve as a precursor for the formation of polyazamacrocycles. The formation of these large-ring structures often involves the reaction of diamines with other bifunctional molecules, such as dihalides or dicarbonyl compounds, under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.
A plausible synthetic route to a simple macrocycle would involve a [1+1] condensation of this compound with a suitable dialdehyde (B1249045) or diketone, followed by reduction of the resulting imine bonds to stable amine linkages. The choice of the linking group will determine the size and conformational flexibility of the resulting macrocycle.
More complex macrocycles can be synthesized through multi-component reactions. For example, a [2+2] macrocyclization could be achieved by reacting two molecules of this compound with two molecules of a bifunctional linker. The Buchwald-Hartwig amination has been successfully employed for the synthesis of various polyazamacrocycles. mdpi.com
The table below illustrates a potential macrocyclization reaction.
| Macrocycle Type | Reactants | Key Reaction | Resulting Macrocycle Structure |
| [1+1] Azamacrocycle | This compound, Glutaraldehyde | Reductive amination | A 12-membered ring containing two nitrogen atoms from the precursor and two from the cyclization. |
| [2+2] Azamacrocycle | This compound, 1,3-Dibromopropane | Nucleophilic substitution | A 20-membered ring containing four nitrogen atoms. |
The resulting macrocycles can be further functionalized, for instance, by attaching fluorophore groups to create fluorescent sensors for metal cations. mdpi.com
Heterocyclic Ring Incorporations
The primary amine group of this compound is a versatile handle for the construction of various heterocyclic rings. These reactions can be used to modify the chemical properties of the parent molecule or to introduce new functionalities.
One of the most common transformations is the formation of a pyrimidine (B1678525) ring through condensation with a 1,3-dicarbonyl compound, such as acetylacetone, in the presence of a catalyst. This reaction would yield a dihydropyrimidine (B8664642) derivative, which can be subsequently oxidized to the corresponding pyrimidine.
Another possibility is the synthesis of a pyrrole (B145914) ring via the Paal-Knorr synthesis, by reacting the primary amine with a 1,4-dicarbonyl compound. This would result in an N-substituted pyrrole where the substituent is the -(CH₂)₃-N(Ethyl)(Cyclohexyl) group.
The table below outlines some potential heterocyclic ring formations starting from this compound.
| Heterocycle | Reagent | Reaction Type | Product Description |
| Pyrimidine | Acetylacetone | Condensation | A 2,4-dimethyl-1-(3-(N-ethylcyclohexylamino)propyl)pyrimidine |
| Pyrrole | 2,5-Hexanedione | Paal-Knorr synthesis | 1-(3-(N-ethylcyclohexylamino)propyl)-2,5-dimethylpyrrole |
| Imidazole (B134444) | Glyoxal, Formaldehyde | Debus synthesis | An N-substituted imidazole with the 3-(N-ethylcyclohexylamino)propyl group on the nitrogen. |
These heterocyclic derivatives of this compound could be explored for various applications, leveraging the properties of both the parent polyamine structure and the newly formed heterocyclic ring.
Applications of N 3 Aminopropyl N Ethylcyclohexanamine in Advanced Chemical Systems
Role as a Versatile Chemical Intermediate and Building Block
Chemical suppliers classify N-(3-aminopropyl)-N-ethylcyclohexanamine as a "building block," a term used for compounds that are intermediates in the synthesis of more complex molecules. biosynth.combldpharm.comenamine.net This classification suggests its potential utility in various synthetic processes.
Precursor in the Synthesis of Specialty Chemicals
While the structure of this compound, featuring both a secondary and a primary amine group, suggests its potential as a precursor for a variety of specialty chemicals, no specific examples have been documented in the available literature. In principle, these functional groups could be modified to create derivatives with applications in pharmaceuticals, agrochemicals, or materials science.
Building Block for Complex Organic Scaffolds
The term "scaffold" in chemistry refers to the core structure of a molecule to which various functional groups can be attached. nih.govbeilstein-journals.org The cyclohexyl and aminopropyl components of this compound could theoretically serve as a scaffold for creating diverse chemical libraries for drug discovery or materials science. However, no published research specifically demonstrates the use of this compound for such purposes.
Intermediacy in Resin and Polymer Chemistry
The presence of two amine groups suggests that this compound could potentially act as a monomer or a curing agent in polymer chemistry. For instance, related compounds like N-alkylbis(3-aminopropyl)amines are known to be used as monomers in condensation polymerization to form polyamides. nih.gov It is plausible that this compound could be used in a similar capacity to synthesize polyamides, polyurethanes, or epoxy resins. However, specific studies or patents confirming this application are not available. Another related compound, N-(3-aminopropyl)imidazole, is used as a selective catalyst for epoxy and urethane (B1682113) reactions and to improve adhesion in resins. basf.com
This compound in Catalysis and Ligand Design
The nitrogen atoms in this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. This suggests the compound could serve as a ligand in coordination chemistry and catalysis.
Design and Synthesis of N-based Ligands for Transition Metal Complexes
Nitrogen-containing compounds are widely used as ligands for transition metals in various catalytic applications. nih.govnih.gov The structure of this compound allows for the possibility of it acting as a bidentate ligand, coordinating to a metal center through its two nitrogen atoms. Such complexes could exhibit interesting catalytic properties. Nevertheless, there is no specific research detailing the synthesis and characterization of transition metal complexes involving this particular diamine as a ligand.
Investigation of Catalytic Activity in Organic Transformations
Transition metal complexes with amine-based ligands are utilized in a wide array of organic transformations, including hydrogenation, oxidation, and cross-coupling reactions. escholarship.orgugent.be While it is conceivable that complexes of this compound could be catalytically active, no studies investigating such activity have been found in the public domain.
Exploration in Organocatalysis and Metal-Free Catalytic Systems
The dual amine functionality of this compound makes it a compelling candidate for organocatalysis, a field that utilizes small organic molecules to accelerate chemical reactions, often with high selectivity and under environmentally benign conditions.
The presence of both primary and tertiary amine centers allows the molecule to function in multiple catalytic modes. The tertiary amine group can act as a simple Brønsted or Lewis base, activating substrates by deprotonation or by coordinating to electrophilic centers. The primary amine, on the other hand, can engage in more complex catalytic cycles, such as enamine and iminium ion catalysis, which are powerful strategies for the asymmetric functionalization of carbonyl compounds. nih.govacs.orgrsc.org
In enamine catalysis , the primary amine reversibly reacts with aldehydes or ketones to form a nucleophilic enamine intermediate. libretexts.orgwikipedia.org This intermediate can then react with various electrophiles. The bulky N-ethylcyclohexyl substituent could provide steric hindrance, potentially influencing the stereochemical outcome of such reactions. In iminium catalysis , the amine condenses with α,β-unsaturated carbonyls to form an iminium ion, which lowers the LUMO of the substrate, activating it for nucleophilic attack. rsc.org
As a metal-free catalyst, this compound offers the advantages of lower cost, reduced toxicity, and easier purification of final products compared to traditional metal-based catalysts. acs.org Its potential applications span a range of organic transformations, including aldol (B89426) reactions, Michael additions, and Mannich reactions. Research into related diamine systems suggests that the interplay between the two amine groups can lead to cooperative effects, enhancing catalytic activity and selectivity. nsf.gov
Table 1: Potential Organocatalytic Applications of this compound
| Catalytic Mode | Activating Group | Intermediate | Potential Reactions |
| Brønsted Base Catalysis | Tertiary Amine | - | Condensations, Eliminations |
| Enamine Catalysis | Primary Amine | Enamine | Aldol, Michael, α-alkylation |
| Iminium Catalysis | Primary Amine | Iminium Ion | Conjugate additions |
Heterogeneous and Homogeneous Catalysis Paradigms
This compound is adaptable to both homogeneous and heterogeneous catalysis paradigms, broadening its utility in industrial and laboratory settings.
In homogeneous catalysis , the catalyst and reactants exist in the same phase, which often allows for high activity and selectivity under mild conditions. This compound's solubility in common organic solvents makes it suitable for use as a soluble base or ligand in various homogeneously catalyzed reactions. For instance, its tertiary amine moiety can coordinate with metal centers, modifying the activity and selectivity of metal catalysts in reactions like hydrogenations or cross-couplings.
For heterogeneous catalysis , where the catalyst is in a different phase from the reactants, this compound can be immobilized onto a solid support. The primary amine group provides a convenient anchor point for grafting the molecule onto materials like silica (B1680970), alumina, or polymeric resins. This immobilization facilitates catalyst separation from the reaction mixture, enabling easy recovery and recycling, which is a significant advantage for sustainable chemical processes. The synthesis of related compounds via hydrogenation using solid catalysts like Raney nickel demonstrates the compatibility of such amines with heterogeneous systems. researchgate.netnih.gov Furthermore, amines have been studied as stabilizing ligands on metal nanoparticles, where they can influence catalytic activity in hydrogenation reactions. nih.govjove.com
The choice between these paradigms depends on the specific requirements of the chemical transformation, including reaction scale, desired product purity, and the need for catalyst recyclability.
Integration in Materials Science and Engineering
The bifunctional nature and distinct chemical domains of this compound make it a valuable component in the design and synthesis of advanced materials.
Synthesis of Functional Polymers and Hybrid Materials
The primary amine group of this compound serves as a reactive handle for incorporating the molecule into polymer chains. It can act as a monomer in step-growth polymerization reactions with difunctional compounds like diacids, diisocyanates, or epoxides to produce polyamides, polyureas, or epoxy resins, respectively.
Notably, related N-alkylbis(3-aminopropyl)amines are recognized as monomers for condensation polymerization. researchgate.netnih.gov By analogy, polymerizing this compound would result in polymers with pendant N-ethylcyclohexanamine groups along the backbone. These pendant groups can impart specific functionalities to the final material, such as:
Basicity and pH-responsiveness: The tertiary amine can be protonated at low pH, causing the polymer to swell or dissolve.
Metal-chelating properties: The diamine structure can coordinate with metal ions, useful for creating catalysts or separation media.
Modified surface properties: The hydrophobic cyclohexyl group can influence the polymer's solubility and thermal characteristics.
Surface Modification and Interface Engineering Applications
The ability to alter the chemical and physical properties of surfaces is critical in fields ranging from electronics to biomedical devices. This compound is a prime candidate for surface modification due to its reactive primary amine.
This amine can form covalent bonds with a wide variety of surfaces that have been pre-functionalized with complementary groups such as epoxides, isocyanates, or carboxylic acids. Once anchored, the molecule presents a new surface termination characterized by the N-ethylcyclohexyl groups. This can transform a hydrophilic surface into a more hydrophobic one, altering its wetting, adhesion, and biocompatibility characteristics. This approach is analogous to the use of other aminopropyl compounds, like aminopropylsilanes, which are widely used to functionalize glass and silicon surfaces.
At interfaces, such as in a fiber-reinforced composite, this molecule can act as a coupling agent. By reacting with both the fiber surface and the surrounding polymer matrix, it can create strong covalent links across the interface, enhancing the mechanical strength and durability of the composite material.
Fabrication of Coatings and Adhesives
In the formulation of coatings and adhesives, this compound can function as a highly effective cross-linking agent or curing agent, particularly for epoxy-based systems. A structurally similar compound, N,N'-bis-(3-aminopropyl)-ethanolamine, is noted for its role as a cross-linking agent in curing epoxy resins. google.com
The curing of epoxy resins involves the ring-opening reaction of epoxide groups by a hardener. The primary amine of this compound contains two active hydrogens, each capable of reacting with an epoxy group. The tertiary amine can also catalytically promote the epoxy polymerization. The incorporation of the bulky and rigid cyclohexyl group into the cross-linked polymer network can enhance the thermal stability, mechanical strength, and chemical resistance of the resulting coating or adhesive.
Table 2: Role in Epoxy Resin Formulation
| Functional Group | Role in Curing Process | Contribution to Final Properties |
| Primary Amine | Covalent cross-linking (hardener) | Network formation, strength |
| Tertiary Amine | Catalytic promotion of curing | Acceleration of cure speed |
| Cyclohexyl Group | Steric bulk in polymer network | Increased Glass Transition Temp (Tg), rigidity, hydrophobicity |
Development of Supramolecular Assemblies and Nanomaterials
Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions like hydrogen bonding and hydrophobic effects. This compound possesses features conducive to self-assembly.
The aminopropyl portion of the molecule is polar and capable of forming hydrogen bonds, while the ethylcyclohexyl group is nonpolar and hydrophobic. This amphiphilic nature could allow it to form micelles or vesicles in aqueous solutions. Furthermore, the amine groups can be protonated to create cationic headgroups, enabling electrostatic interactions that can direct the formation of complex supramolecular structures.
In the field of nanomaterials, this compound can act as a capping agent or stabilizer during the synthesis of metal or semiconductor nanoparticles. Similar to how other amines are used, it can adsorb onto the surface of a growing nanoparticle. nih.gov The bulky cyclohexyl group would provide steric stabilization, preventing the nanoparticles from aggregating and allowing for control over their final size and shape. The amine groups on the nanoparticle surface would also provide a route for further functionalization.
Advanced Analytical and Spectroscopic Characterization
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for the definitive identification and structural analysis of N-(3-aminopropyl)-N-ethylcyclohexanamine, providing detailed information about its atomic connectivity and the nature of its functional groups.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
High-resolution NMR spectroscopy is the most powerful tool for elucidating the molecular structure of this compound in solution. By analyzing the chemical shifts, signal multiplicities, and coupling constants in ¹H and ¹³C NMR spectra, the precise arrangement of atoms can be determined.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit a series of signals corresponding to the distinct proton environments within the molecule. The integration of these signals would confirm the number of protons in each environment. Predicted chemical shifts are based on the analysis of similar structures and the known effects of adjacent functional groups.
| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -CH₂- (aminopropyl, adjacent to NH₂) | ~ 2.7 - 2.9 | Triplet | 2H |
| -CH₂- (aminopropyl, middle) | ~ 1.6 - 1.8 | Multiplet | 2H |
| -CH₂- (aminopropyl, adjacent to tertiary N) | ~ 2.4 - 2.6 | Triplet | 2H |
| -CH- (cyclohexyl, attached to N) | ~ 2.3 - 2.5 | Multiplet | 1H |
| -CH₂- (cyclohexyl) | ~ 1.0 - 1.9 | Multiplets | 10H |
| -CH₂- (ethyl) | ~ 2.4 - 2.6 | Quartet | 2H |
| -CH₃ (ethyl) | ~ 1.0 - 1.2 | Triplet | 3H |
| -NH₂ (primary amine) | Variable (broad singlet) | Singlet | 2H |
This is an interactive data table. Users can sort and filter the data as needed.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. A broadband-decoupled spectrum would show a single peak for each unique carbon atom.
| Carbon Environment | Predicted Chemical Shift (ppm) |
| -CH₂- (aminopropyl, adjacent to NH₂) | ~ 40 - 45 |
| -CH₂- (aminopropyl, middle) | ~ 28 - 33 |
| -CH₂- (aminopropyl, adjacent to tertiary N) | ~ 50 - 55 |
| -CH- (cyclohexyl, attached to N) | ~ 58 - 63 |
| -CH₂- (cyclohexyl, C2/C6) | ~ 30 - 35 |
| -CH₂- (cyclohexyl, C3/C5) | ~ 25 - 30 |
| -CH₂- (cyclohexyl, C4) | ~ 24 - 28 |
| -CH₂- (ethyl) | ~ 45 - 50 |
| -CH₃ (ethyl) | ~ 12 - 17 |
This is an interactive data table. Users can sort and filter the data as needed.
2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the assignments made from 1D NMR. COSY spectra would reveal proton-proton couplings, for instance, between the adjacent methylene groups of the aminopropyl chain. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, providing unambiguous assignments for both ¹H and ¹³C spectra.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (molecular formula: C₁₁H₂₄N₂, molecular weight: 184.33 g/mol ), electron ionization (EI) would likely lead to the formation of a molecular ion peak (M⁺) at m/z 184.
The fragmentation of the molecular ion is expected to occur via cleavage of C-C and C-N bonds, particularly alpha-cleavage to the nitrogen atoms, which is a characteristic fragmentation pathway for amines. This process leads to the formation of stable, nitrogen-containing cations.
Predicted Fragmentation Pattern:
| m/z Value | Possible Fragment Ion | Fragmentation Pathway |
| 184 | [C₁₁H₂₄N₂]⁺ | Molecular Ion |
| 155 | [M - C₂H₅]⁺ | Loss of an ethyl radical |
| 141 | [M - C₃H₇]⁺ | Loss of a propyl radical |
| 112 | [C₇H₁₄N]⁺ | Cleavage of the aminopropyl chain |
| 100 | [C₆H₁₄N]⁺ | Alpha-cleavage of the cyclohexyl ring |
| 86 | [C₅H₁₂N]⁺ | Alpha-cleavage of the ethyl group |
| 58 | [C₃H₈N]⁺ | Cleavage of the bond between the second and third carbon of the aminopropyl chain |
This is an interactive data table. Users can sort and filter the data as needed.
High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion and its fragments, which in turn allows for the calculation of the elemental composition, further confirming the identity of the compound.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule. For this compound, these techniques would confirm the presence of N-H, C-H, and C-N bonds.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands. The primary amine group (-NH₂) typically exhibits two N-H stretching bands in the region of 3300-3500 cm⁻¹ (one for symmetric and one for asymmetric stretching). An N-H bending vibration would be observed around 1590-1650 cm⁻¹. The C-H stretching vibrations of the cyclohexyl, ethyl, and propyl groups would appear just below 3000 cm⁻¹. The C-N stretching vibrations are expected in the fingerprint region, typically between 1000 and 1250 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C-H and C-C bond vibrations of the aliphatic parts of the molecule would give rise to strong signals in the Raman spectrum. While N-H stretching bands can also be observed, they are often weaker in Raman spectra compared to IR.
Chromatographic Methodologies for Purity and Quantitative Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for its quantitative determination in various matrices.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems
HPLC is a versatile technique for the analysis of amines. Due to the basic nature and lack of a strong chromophore in this compound, several approaches can be employed for its analysis.
Reversed-Phase HPLC: A common approach involves using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. To improve peak shape and retention of the basic amine, an acidic modifier such as formic acid or trifluoroacetic acid is often added to the mobile phase.
Ion-Pair Chromatography: An alternative is to use an ion-pairing reagent in the mobile phase, which forms a neutral ion pair with the protonated amine, enhancing its retention on a reversed-phase column.
Detection Systems:
UV Detection: As the analyte lacks a significant chromophore, direct UV detection would have low sensitivity. However, derivatization with a UV-absorbing agent can be employed.
Evaporative Light Scattering Detection (ELSD): This universal detector is suitable for non-volatile analytes and does not require a chromophore.
Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides high selectivity and sensitivity, allowing for both quantification and confirmation of the analyte's identity.
Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the polarity and potential for hydrogen bonding of the primary amine group, direct analysis of this compound by GC can be challenging, often resulting in poor peak shape and column adsorption.
To overcome these issues, derivatization is commonly employed to reduce the polarity and improve the volatility of the analyte. Common derivatizing agents for amines include silylating agents (e.g., BSTFA), acylating agents (e.g., trifluoroacetic anhydride), or chloroformates.
Capillary Electrophoresis (CE) for Charge-Based Separations
Capillary electrophoresis (CE) is a powerful analytical technique used to separate ions based on their electrophoretic mobility in an electric field. wikipedia.orglibretexts.org This method is particularly well-suited for the analysis of charged molecules, offering high resolution and efficiency. wikipedia.org The separation in CE is influenced by factors such as the charge of the analyte, the viscosity of the buffer, and the radius of the molecule. libretexts.org
Despite the suitability of CE for analyzing amine-containing compounds, which can be protonated to carry a positive charge, a thorough search of scientific literature did not yield any studies detailing the application of capillary electrophoresis for the charge-based separation of this compound. Consequently, there is no available data on parameters such as migration time, electrophoretic mobility, or separation efficiency for this specific compound.
Thermal and X-ray Diffraction Analysis
Thermal and X-ray diffraction analyses are crucial for understanding the physical properties of a compound, including its thermal stability and crystalline structure.
Thermogravimetric Analysis (TGA) for Decomposition Characteristics
Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is used to determine the thermal stability and decomposition profile of a material. mdpi.com TGA can provide information on the temperatures at which degradation occurs and the percentage of mass loss at each stage.
No TGA data for this compound has been reported in the available scientific literature. Therefore, its specific decomposition characteristics, including the onset temperature of decomposition and subsequent mass loss profile, have not been documented.
Differential Scanning Calorimetry (DSC) for Phase Transitions
Differential scanning calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. nih.gov DSC is used to study thermal transitions such as melting, crystallization, and glass transitions. mdpi.com
A comprehensive search for DSC studies on this compound did not yield any results. As such, there is no publicly available data on the phase transitions of this compound, and its melting point, boiling point, and any other potential phase changes remain uncharacterized by this method.
X-ray Diffraction (XRD) for Crystalline Structure Analysis
X-ray diffraction (XRD) is a non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. anton-paar.com By analyzing the diffraction pattern of an X-ray beam scattered by the atoms of a crystalline material, information about the crystal lattice, unit cell dimensions, and space group can be obtained. wikipedia.orgnih.gov
There are no published X-ray diffraction studies for this compound in the searched scientific databases. Consequently, the crystalline structure of this compound, including its lattice parameters and crystallographic data, has not been determined.
Computational and Theoretical Investigations of N 3 Aminopropyl N Ethylcyclohexanamine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the fundamental properties of molecules. However, specific studies applying these methods to N-(3-aminopropyl)-N-ethylcyclohexanamine are not currently available.
Density Functional Theory (DFT) Studies on Conformational Analysis
A thorough conformational analysis of this compound using DFT would be invaluable. Such a study would involve mapping the potential energy surface of the molecule to identify its most stable three-dimensional structures (conformers). Key areas of investigation would include the orientation of the ethyl and aminopropyl groups relative to the cyclohexyl ring, as well as the rotational barriers around the various single bonds. This information is crucial for understanding how the molecule's shape influences its physical and chemical properties.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
DFT calculations can also be employed to predict spectroscopic parameters, which can then be compared with experimental data to validate the computed structures. For this compound, this would involve calculating the theoretical ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts and the Infrared (IR) vibrational frequencies. The lack of published research in this area means that no such predictive data currently exists for this compound.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Interactions
Molecular dynamics simulations offer a way to study the dynamic behavior of molecules over time, providing insights that are complementary to the static picture offered by quantum chemical calculations.
Solvent Effects on Molecular Behavior
The behavior of this compound in different solvent environments could be explored using MD simulations. These simulations would reveal how the solvent molecules arrange themselves around the solute and how this solvation affects the conformational preferences and dynamics of the aminopropyl and ethyl chains.
Interactions with Other Chemical Species (e.g., metal ions, substrates)
MD simulations could also be used to model the interactions of this compound with other chemical species. For instance, the amine groups suggest a potential for coordination with metal ions or interaction with biological substrates through hydrogen bonding. Simulating these interactions would provide valuable information about the molecule's potential applications in areas such as catalysis or medicinal chemistry.
Structure-Reactivity Relationship Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of a compound with its biological activity or physical properties. The development of such models for this compound and related compounds would require a dataset of experimentally measured activities or properties, which is not currently available in the scientific literature. Building these models would be a logical next step once sufficient experimental data has been generated.
Q & A
Q. What are the common synthetic routes for N-(3-aminopropyl)-N-ethylcyclohexanamine, and how are reaction conditions optimized?
The synthesis of structurally analogous amines typically involves alkylation or reductive amination. For example, N-(3-aminopropyl)-modified polymers are synthesized via microwave-assisted modification of copolymers with functional amines under controlled conditions (e.g., 60°C, 30 minutes) to achieve high incorporation yields (83% chlorine content in VBC/DVB copolymers) . For this compound, a plausible route could involve reacting cyclohexanamine with 3-chloropropylamine followed by ethyl group introduction via alkylation. Solvent selection (e.g., toluene for swelling copolymers) and base catalysts (e.g., K₂CO₃) are critical for optimizing yield and purity .
Q. How is the purity and structural integrity of this compound validated in research settings?
Analytical methods include:
- Elemental analysis : Quantifies nitrogen and chlorine content to confirm functional group incorporation (e.g., 5.30 mmol/g Cl in modified polymers) .
- Spectroscopy : FT-IR for amine (-NH) and alkyl chain (-CH₂) identification; NMR for spatial configuration verification.
- Chromatography : HPLC or GC-MS to assess purity (>95% typical for research-grade compounds) .
Q. What safety protocols are essential when handling this compound?
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of vapors or dust.
- Emergency measures : Immediate rinsing with water for skin/eye exposure; activated charcoal for ingestion .
- Storage : -20°C in airtight containers to prevent degradation .
Advanced Research Questions
Q. How does the structural configuration of this compound influence its metal ion sorption efficacy?
The compound’s tertiary amine and cyclohexyl groups enhance Ag(I) binding via chelation. Comparative studies on similar amines show:
| Compound | Ag(I) Sorption Capacity (mg/g) | Selectivity vs. Cu(II)/Pb(II) |
|---|---|---|
| trans-1,4-diaminocyclohexane | 130.7 | High (21.5 mg/g in real solutions) |
| N-(3-aminopropyl)-2-pipecoline | 105.4 | Moderate |
| The ethyl group in this compound may sterically hinder sorption compared to smaller amines but improve selectivity for larger ions like Ag(I) . |
Q. What in vitro models are used to study the neuromodulatory effects of this compound?
- Hepatoma cell cultures : Used to assess polyamine depletion (e.g., spermidine/spermine levels) via HPLC .
- Seizure models : Antagonism of NMDLA-induced seizures in rodents, measuring ED₅₀ values to quantify efficacy .
- Receptor binding assays : Competitive inhibition studies with radiolabeled ligands (e.g., NMDA receptors) to determine IC₅₀ .
Q. How can researchers resolve contradictions in reported sorption capacities for N-(3-aminopropyl)-modified compounds?
Discrepancies arise from:
- Solution pH : Affects amine protonation and ion accessibility.
- Kinetic models : Pseudo-first-order models may misrepresent diffusion-limited sorption; intraparticle diffusion analysis is recommended .
- Competing ions : Real-world solutions (e.g., chloride leaching) reduce capacity vs. synthetic solutions. Standardizing testing conditions (e.g., 0.1 M NaCl, pH 6) improves comparability .
Methodological Considerations
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
